molecular formula C18H15FN2O2S B11352588 2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11352588
M. Wt: 342.4 g/mol
InChI Key: MCBYNGJHYSRJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide: , also known by its chemical formula C18H14FNO2S2 , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: The compound can be synthesized directly by reacting 4-fluorophenol with 2-phenyl-1,3-thiazole-4-carbaldehyde, followed by acetylation with acetic anhydride.

    Alternative Route: Another approach involves coupling 2-phenyl-1,3-thiazole-4-carbaldehyde with 4-fluorophenylmagnesium bromide, followed by acetylation.

Reaction Conditions::
  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Catalysts: Lewis acids (such as BF3·Et2O) or bases (such as potassium carbonate) facilitate the reactions.

Industrial Production:: Industrial-scale production typically involves optimized batch or continuous processes, ensuring high yield and purity.

Chemical Reactions Analysis

Reactions::

    Substitution: The compound readily undergoes nucleophilic substitution reactions at the thiazole nitrogen or the phenolic oxygen.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Acetylation: Acetylation of the amino group forms the acetamide.

Common Reagents::

    Hydrides: Sodium borohydride (NaBH) for reduction.

    Acetylating Agents: Acetic anhydride or acetyl chloride for acetylation.

Major Products::
  • The primary product is the desired acetamide, but side products may include regioisomers or byproducts from competing reactions.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, affecting cellular pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H15FN2O2S/c19-14-6-8-16(9-7-14)23-11-17(22)20-10-15-12-24-18(21-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)

InChI Key

MCBYNGJHYSRJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.